molecular formula C24H30BrN3O7 B152009 N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid CAS No. 126753-16-0

N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid

Cat. No. B152009
M. Wt: 552.4 g/mol
InChI Key: TYGKKGMYKKRIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid, also known as HDBED, is a chelating agent that has been extensively studied in scientific research. HDBED has a unique structure that allows it to bind to metal ions, making it useful in various applications.

Mechanism Of Action

N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid binds to metal ions through its chelating properties. The two hydroxyl groups on the benzyl ring and the amide group on the ethylenediamine chain coordinate with metal ions, forming stable complexes. The chelation of metal ions by N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid can affect the biochemical and physiological properties of the metal ions.

Biochemical And Physiological Effects

N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been shown to have various biochemical and physiological effects. It can affect the activity of metalloproteins by chelating metal ions, leading to changes in protein structure and function. N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has also been shown to have antioxidant properties, protecting cells from oxidative stress. In addition, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used as a contrast agent for MRI, allowing for the visualization of metal ions in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in lab experiments is its high affinity for metal ions, allowing for the efficient chelation of metal ions. N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid is also stable under physiological conditions, making it suitable for in vivo applications. However, one limitation of using N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid is its potential toxicity, as it can chelate essential metal ions in the body.

Future Directions

There are several future directions for the use of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in scientific research. One direction is the development of new chelating agents based on the structure of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid, with improved properties such as increased selectivity and reduced toxicity. Another direction is the application of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis. Furthermore, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid can be used as a tool to study metal ion transport and metabolism in cells and organisms.

Synthesis Methods

The synthesis of N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid involves multiple steps, starting with the reaction between 2,3,5-trimethylphenol and 2-bromoacetophenone to form 2-hydroxy-3,5-dimethylbenzyl 2-bromoacetate. The intermediate product is then reacted with N-(2-aminoethyl)ethylenediamine to form N-(2-hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine. The final step involves the addition of diethylenetriaminepentaacetic acid (DTPA) to form N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid.

Scientific Research Applications

N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been widely used in scientific research due to its ability to chelate metal ions. It has been used in various fields, including biochemistry, environmental science, and medicinal chemistry. In biochemistry, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used to study metalloproteins and their functions. In environmental science, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used to remove heavy metal ions from contaminated water. In medicinal chemistry, N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid has been used as a contrast agent for magnetic resonance imaging (MRI).

properties

CAS RN

126753-16-0

Product Name

N-(2-Hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid

Molecular Formula

C24H30BrN3O7

Molecular Weight

552.4 g/mol

IUPAC Name

2-[2-[[5-[(2-bromoacetyl)amino]-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C24H30BrN3O7/c1-15-7-16(2)24(35)18(8-15)12-28(14-23(33)34)6-5-27(13-22(31)32)11-17-9-19(3-4-20(17)29)26-21(30)10-25/h3-4,7-9,29,35H,5-6,10-14H2,1-2H3,(H,26,30)(H,31,32)(H,33,34)

InChI Key

TYGKKGMYKKRIJH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)CN(CCN(CC2=C(C=CC(=C2)NC(=O)CBr)O)CC(=O)O)CC(=O)O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)CN(CCN(CC2=C(C=CC(=C2)NC(=O)CBr)O)CC(=O)O)CC(=O)O)O)C

Other CAS RN

126753-16-0

synonyms

BrMe2HBED
N-(2-hydroxy-3,5-dimethylbenzyl)-N-(2-hydroxy-5-bromoacetamidobenzyl)ethylenediamine-N,N'-diacetic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.